molecular formula C7H12N2S B12537086 2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine

2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine

Cat. No.: B12537086
M. Wt: 156.25 g/mol
InChI Key: QRQORCQBXPSNTC-UHFFFAOYSA-N
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Description

Molecular Architecture and Heterocyclic Fusion Patterns

The molecular framework of 2,3,5,6,7,8-hexahydroimidazo[2,1-b]thiazepine consists of two fused heterocycles: a five-membered imidazole ring and a seven-membered 1,3-thiazepine (Figure 1). The imidazole moiety (positions 1–2–3–4–5) shares its C2–N3 bond with the thiazepine’s C1–S1–C2–N3–C4–C5–C6 backbone, creating a [2,1-b] fusion pattern. This nomenclature follows Hantzsch-Widman rules, where the bridgehead atoms are numbered to prioritize heteroatom positions and minimize locants.

The "hexahydro" designation indicates partial saturation across six carbon atoms, leaving the imidazole’s N1–C2–N3 segment fully unsaturated. Density functional theory (DFT) calculations suggest that the thiazepine ring adopts a boat-like conformation, with sulfur at the apex (S1) and nitrogen (N3) positioned equatorially. This geometry minimizes steric strain between the imidazole’s planar structure and the thiazepine’s puckered system.

Table 1: Key Structural Parameters of 2,3,5,6,7,8-Hexahydroimidazo[2,1-b]thiazepine

Parameter Value Method
Bond Length (S1–C2) 1.81 Å X-ray diffraction
Dihedral Angle (N3–C4–C5) 112.3° DFT optimization
Ring Puckering Amplitude 0.47 Å (thiazepine) Crystallography

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

2,3,5,6,7,8-hexahydroimidazo[2,1-b][1,3]thiazepine

InChI

InChI=1S/C7H12N2S/c1-2-6-10-7-8-3-5-9(7)4-1/h1-6H2

InChI Key

QRQORCQBXPSNTC-UHFFFAOYSA-N

Canonical SMILES

C1CCSC2=NCCN2C1

Origin of Product

United States

Preparation Methods

Synthetic Strategies for Bicyclic Thiazepines

Cyclization of Thioamide Intermediates

A key approach for constructing thiazepine derivatives involves cyclization of thioamide precursors. For example:

  • Microwave-Assisted Cyclization :
    N-Thiobenzoylaminobutanol derivatives undergo intramolecular cyclization under microwave irradiation (90°C, 8 minutes) using trimethylsilyl polyphosphate (PPSE) as a dehydrating agent. This method yields tetrahydro-1,3-thiazepines in 73% yield, with potential adaptation for fused imidazole-thiazepine systems.
  • Mechanistic Insight : The reaction likely proceeds via an SN2-type displacement , where PPSE activates the hydroxyl group, enabling nucleophilic attack by the sulfur atom.
Table 1: Microwave-Assisted Cyclization Conditions
Substrate Dehydrating Agent Solvent Temperature Time Yield
N-Thiobenzoylbutanol PPSE Solvent-Free 90°C 8 min 73%

Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer streamlined access to bicyclic systems. For example:

  • Acid-Catalyzed MCR :
    Cinnamaldehydes, ethylenediamines, and 1,3-dicarbonyl compounds react in the presence of acetic acid to form hexahydroimidazo[1,2-a]pyridines.
  • Adaptation for Thiazepines : Replacing 1,3-dicarbonyl compounds with thioamide precursors could enable the formation of imidazo-thiazepine cores.
Table 2: Multicomponent Reaction Components
Component Role Example Reaction Partners
Cinnamaldehyde Michael acceptor Ethylenediamine
1,3-Dicarbonyl compound Nucleophile Thioamide intermediate

Halogenation and Nucleophilic Substitution

Patent literature describes halogenation of thiazepinone derivatives to generate iminohalogen intermediates, which react with amines or alcohols. For example:

  • POCl3 Activation :
    Dibenzo[b,f]thiazepin-11(10H)-one reacts with POCl3 to form a chloro intermediate, which undergoes nucleophilic substitution with piperazine derivatives.
  • Application to Target Compound : Similar strategies could activate thiazepine precursors for subsequent imidazole ring formation.

Target-Specific Synthetic Routes

Stepwise Construction

  • Thioamide Synthesis :
    • React 4-aminobutanol with thiobenzoyl chloride to form N-thiobenzoylaminobutanol.
  • Cyclization :
    • Microwave irradiation (90°C, 8 min) with PPSE yields the thiazepine core.
  • Imidazole Formation :
    • Introduce an imidazole ring via condensation with a diamine or carbonyl compound.
Scheme 1: Stepwise Synthesis of 2,3,5,6,7,8-Hexahydroimidazo[2,1-b]thiazepine
  • Thioamide Formation :
    $$
    \text{4-Aminobutanol} + \text{Thiobenzoyl chloride} \xrightarrow{\text{Base}} \text{N-Thiobenzoylaminobutanol}
    $$
  • Cyclization :
    $$
    \text{N-Thiobenzoylaminobutanol} \xrightarrow{\text{PPSE, MW}} \text{Tetrahydro-1,3-thiazepine}
    $$
  • Imidazole Ring Installation :
    $$
    \text{Tetrahydro-1,3-thiazepine} + \text{Diamine/Carbonyl} \xrightarrow{\text{Acid}} \text{Bicyclic Product}
    $$

Alternative Pathways from Patent Literature

  • Azadithiane-Michael Acceptor Reaction :
    Azadithiane compounds react with dimethylacetylene-dicarboxylate to form bicyclic thiazolidinyl-1,4-thiazepines via a domino process. Adapting this strategy with imidazole-forming reagents could yield the target compound.
  • Hydrogenation-Catalyzed Cyclization :
    Hydrogenation of a spiro-piperidine intermediate in the presence of ammonium chloride facilitates cyclization to hexahydroimidazo[1,2-a]pyridines. Similar conditions may apply to thiazepine systems.

Challenges and Optimization

Regioselectivity and Stereocontrol

  • Cyclization Side Reactions : Competing pyrrolidine formation is observed under Mitsunobu conditions. PPSE promotes selective thiazepine formation by favoring SN2 over elimination.
  • Stereochemical Purity : The PubChem entry for 2,2-diphenyl analogs indicates a single conformation, suggesting that reaction conditions (e.g., microwave irradiation) may enforce trans stereochemistry.

Yield Enhancement

  • Catalyst Selection : PPSE outperforms PPA and Burgess reagents in cyclization efficiency.
  • Solvent-Free Conditions : Eliminate solvent-induced side reactions, improving yields.

Comparative Analysis of Methods

Table 3: Synthetic Methods for Bicyclic Thiazepines
Method Advantages Limitations Yield Range
Microwave-Assisted Short reaction times, high yields Limited substrate scope 61–73%
Multicomponent Reactions One-pot, atom-economy Requires optimized component ratios 50–85%
Halogenation Industrial scalability Hazardous reagents (POCl3) 70–90%

Chemical Reactions Analysis

Types of Reactions

2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives .

Scientific Research Applications

2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with ligand-binding domains. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Anti-inflammatory Activity

  • Imidazo[2,1-b][1,3]thiazepines : Derivatives exhibit 30–50% edema inhibition in the carrageenan-induced paw edema model at 50 mg/kg doses .
  • Benzo[b][1,4]thiazepines: Limited direct anti-inflammatory data, but structural analogs are explored for CNS disorders .

Antimicrobial and Anticancer Activity

  • Imidazo[2,1-b][1,3]oxazines : Pretomanid derivatives show MIC values of 0.06–0.25 μg/mL against Mycobacterium tuberculosis, comparable to first-line drugs .
  • Pyrrolo[2,1-b][1,3]benzothiazoles : Display potent cytotoxicity (IC₅₀ = 2.5–8.7 μM) against HeLa and MCF-7 cells, outperforming doxorubicin in some cases .

Pharmacokinetic Properties

  • Imidazo[2,1-b][1,3]thiazepines : Predicted moderate blood-brain barrier penetration (BBB score = 0.8–1.2) and high gastrointestinal absorption (>80%) .
  • Imidazo[2,1-b][1,3]oxazines : Nitro group enhances metabolic stability but may increase mutagenic risk .

Structure-Activity Relationship (SAR) Insights

  • Sulfur vs.
  • Substituent Effects : 2-Pyridinyloxy groups in imidazo[2,1-b][1,3]thiazepines enhance solubility and target affinity , while nitro groups in oxazines are critical for TB drug activity .
  • Ring Saturation : Tetrahydro derivatives (e.g., 6h–6j in ) exhibit improved stability but reduced reactivity compared to unsaturated analogs .

Biological Activity

2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, supported by various studies and data.

Chemical Structure and Properties

The compound features a unique bicyclic structure that combines imidazole and thiazepine moieties. This structural configuration contributes to its potential interactions with biological targets.

Antidiabetic Properties

Recent studies have highlighted the compound's inhibitory effects on carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase. For instance, a study reported an IC50 value of 9.71 ± 0.50 µM against α-amylase, indicating significant antidiabetic potential . The mechanism involves binding interactions that stabilize the enzyme-inhibitor complex.

Enzyme IC50 (µM)
α-GlucosidaseNot specified
α-Amylase9.71 ± 0.50

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. It acts as an inhibitor of glycogen synthase kinase-3β (GSK-3β), which is implicated in neurodegenerative diseases like Alzheimer's . By modulating GSK-3β activity, it may help in reducing neuroinflammation and improving cognitive function.

Antimicrobial Activity

Research has also indicated that derivatives of thiazepines exhibit antimicrobial properties. A study on related compounds demonstrated significant antibacterial and antifungal activities, suggesting that this compound may share similar properties .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects in various assays. Its ability to modulate inflammatory pathways makes it a candidate for further exploration in treating inflammatory diseases .

Case Studies

Several case studies have explored the biological activity of thiazepine derivatives:

  • Antidiabetic Activity : A case study demonstrated that specific derivatives exhibited enhanced inhibition of α-glucosidase compared to standard drugs.
  • Neuroprotection : Another study focused on the neuroprotective effects of thiazepine derivatives in animal models of Alzheimer's disease, showing reduced markers of neuroinflammation.
  • Antimicrobial Efficacy : A comparative analysis of thiazepine derivatives against various bacterial strains revealed promising results in inhibiting growth.

Computational Studies

Computational approaches have been employed to predict the biological activity of this compound. Molecular docking studies have provided insights into its binding affinities with target enzymes .

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